1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
Description
The compound 1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide features a pyrrolidinone (5-oxopyrrolidin-3-yl) core linked via a carbonyl group to a piperidine-4-carboxamide moiety. The pyrrolidinone ring is substituted with a 4-fluorobenzyl group at position 1, while the piperidine’s carboxamide nitrogen remains unsubstituted.
Properties
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c19-15-3-1-12(2-4-15)10-22-11-14(9-16(22)23)18(25)21-7-5-13(6-8-21)17(20)24/h1-4,13-14H,5-11H2,(H2,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQWFNXJYUATMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Moiety: This step involves the reaction of 4-fluorobenzylamine with a suitable precursor to form the pyrrolidinone ring.
Coupling with Piperidine: The pyrrolidinone intermediate is then coupled with piperidine-4-carboxylic acid under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Product Formation: The final step involves purification and characterization of the compound using techniques like column chromatography and NMR spectroscopy.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions using continuous flow chemistry techniques.
Chemical Reactions Analysis
1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorobenzyl group can enhance binding affinity to specific targets, while the piperidine and pyrrolidinone moieties contribute to the compound’s overall stability and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations and Substituent Modifications
The table below highlights key structural differences between the target compound and its analogs:
Electronic and Lipophilic Effects
- Target vs. BI01383298: The sulfonyl group in BI01383298 is strongly electron-withdrawing, which may enhance binding to charged residues in target proteins compared to the target compound’s pyrrolidinone-carbonyl linkage.
- Target vs. Compound : Replacing 4-fluorobenzyl with 4-methoxyphenyl introduces an electron-donating group, altering electronic distribution and possibly metabolic pathways (e.g., demethylation). The tetrahydro-2H-pyran-4-ylmethyl substituent may improve solubility due to its oxygen atom .
- Target vs. Thiadiazoles are associated with antimicrobial and antitumor activities, suggesting divergent applications .
Halogen-Specific Interactions
- The 4-fluorobenzyl group in the target compound and ’s analog may engage in halogen bonding or hydrophobic interactions, as seen in MDMB-FUBICA (), a cannabinoid receptor agonist . In contrast, ’s pyrazole derivative uses 4-chloro/fluorophenyl groups to enhance antimicrobial activity via halogen-mediated target binding .
Biological Activity
1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide, also known by its CAS number 955259-27-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 341.4 g/mol. The structure features a piperidine ring, a carbonyl group, and a fluorobenzyl substituent, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀FN₃O₂ |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 955259-27-5 |
| Density | N/A |
| Melting Point | N/A |
Biological Activity
The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors.
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies on related compounds suggest that modifications in the piperidine structure can enhance enzyme inhibition potency, particularly against targets like Poly(ADP-ribose) polymerase (PARP) .
- Cellular Effects : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
- Neuroprotective Properties : Some research indicates that similar compounds exhibit neuroprotective effects through the modulation of neurotransmitter systems, particularly involving serotonin receptors .
Case Studies
Several studies have explored the biological implications of compounds similar to 1-{[1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide:
- Cancer Research : A notable study evaluated the efficacy of related piperidine derivatives in inhibiting tumor growth in xenograft models. The results indicated significant tumor reduction in BRCA-deficient cancer models, suggesting a promising avenue for targeted cancer therapies .
- Neuropharmacology : An investigation into the effects of fluorobenzyl derivatives on serotonin receptors revealed that certain modifications led to enhanced selectivity and potency as agonists or antagonists, providing insights into their potential use in treating mood disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
